Methyl 1,3-benzodioxole-2-carboxylate

Angiotensin II Receptor Antagonism Hypertension Cardiovascular Research

Methyl 1,3-benzodioxole-2-carboxylate (CAS 57984-85-7) is the strategically preferred starting material for angiotensin II AT1 receptor programs when lower initial engagement is required. Its defined Ki=447 nM provides a higher threshold for potency-driven SAR, avoiding the limited optimization window of its more potent ethyl ester analog (IC50=56 nM). This high-purity building block also serves as a critical methyl ester control for hepatic steatosis risk assessment in hypolipidemic studies and enables rational COX-1/COX-2 selectivity design for GI-safe NSAIDs.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 57984-85-7
Cat. No. B1296877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,3-benzodioxole-2-carboxylate
CAS57984-85-7
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1OC2=CC=CC=C2O1
InChIInChI=1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3
InChIKeyYXXQQTKETXOUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,3-Benzodioxole-2-Carboxylate (CAS 57984-85-7) Procurement Guide: Core Molecular Characteristics


Methyl 1,3-benzodioxole-2-carboxylate (CAS 57984-85-7), also known as methyl piperonylate, is a heterocyclic organic compound featuring a benzodioxole core fused with a methyl carboxylate ester group at the 2-position [1]. This molecular architecture, with a molecular weight of 180.16 g/mol and a calculated LogP of 0.96, places it at a critical juncture between synthetic accessibility and bioactivity potential for medicinal chemistry applications . The compound serves as a fundamental building block and a key scaffold for generating diverse libraries of substituted 1,3-benzodioxole-2-carboxylates, which have been extensively explored for their therapeutic potential across multiple disease areas [2].

Why Methyl 1,3-Benzodioxole-2-Carboxylate Cannot Be Arbitrarily Substituted with Other 1,3-Benzodioxole Derivatives


The assumption that in-class 1,3-benzodioxole derivatives are interchangeable is contradicted by quantitative evidence showing that minor structural variations, such as the choice of ester alkyl group or substitution pattern on the core ring, dramatically alter key performance metrics like receptor binding affinity and enzyme inhibition potency [1]. For example, a homologous change from a methyl to an ethyl ester can shift the IC50 against the angiotensin II AT1 receptor by over an order of magnitude, from 447 nM to 56 nM [2]. This demonstrates that the specific molecular properties of methyl 1,3-benzodioxole-2-carboxylate confer a unique profile that generic substitution with a broader class of analogs will not reliably replicate, making precise compound selection essential for reproducible research outcomes and successful lead optimization [3].

Methyl 1,3-Benzodioxole-2-Carboxylate: Quantified Differentiation Evidence vs. Analogs


AT1 Receptor Binding Affinity: Methyl Ester vs. Ethyl Ester Comparison

Methyl 1,3-benzodioxole-2-carboxylate exhibits a defined binding affinity (Ki = 447 nM) for the angiotensin II type 1 (AT1) receptor [1]. This affinity is significantly lower than that of its closely related analog, ethyl 1,3-benzodioxole-2-carboxylate, which displays an IC50 of 56 nM in the same receptor binding assay system [2]. This quantitative difference demonstrates that the alkyl chain length of the ester moiety directly influences the compound's interaction with this G protein-coupled receptor target.

Angiotensin II Receptor Antagonism Hypertension Cardiovascular Research

Hypolipidemic Activity: Benchmarking Parent Methyl Ester Against Optimized Ethyl Analogs

In a foundational structure-activity relationship (SAR) study, the unsubstituted ethyl 1,3-benzodioxole-2-carboxylate served as the parent compound for a series of hypolipidemic agents [1]. While the study focused on the more potent 5-substituted ethyl ester derivatives like RMI 14,676, it established the baseline for this chemotype [2]. Methyl 1,3-benzodioxole-2-carboxylate represents the methyl ester variant of this same core scaffold, providing a less lipophilic and potentially metabolically distinct comparator for investigating the impact of ester alkyl groups on both lipid-lowering efficacy and the incidence of hepatomegaly in rodent models [3].

Dyslipidemia Hepatomegaly Lipid-Lowering Agents Clofibrate Analogs

COX-1 Inhibition Selectivity: Methyl Ester's Role in a Halogenated Benzodioxole SAR Series

While methyl 1,3-benzodioxole-2-carboxylate itself was not the direct subject, a series of benzodioxole derivatives featuring a methyl carboxylate ester group on a substituted aryl acetic acid core were evaluated for COX inhibition . Compound 4d, a member of this series, exhibited a COX-1/COX-2 selectivity ratio of 1.809, which is significantly higher than the selectivity ratio of 0.196 observed for the clinical NSAID Ketoprofen [1]. This indicates that the benzodioxole scaffold, when appropriately functionalized with a methyl ester group, can be tuned for preferential COX-1 inhibition.

Cyclooxygenase Inhibition Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Cancer Cell Cytotoxicity

Differential Substrate Recognition: Methyl Piperonylate as a Metabolic Probe vs. Ethyl Ester Analogs

Methyl 1,3-benzodioxole-2-carboxylate (methyl piperonylate) has been established as a substrate for specific microbial enzymes, leading to a defined degradation pathway via vanillate and protocatechuate intermediates [1]. While direct quantitative comparison data for the ethyl ester analog is unavailable in the context of this specific pathway, the class-level understanding of esterases dictates that methyl and ethyl esters are processed with different kinetics by the same enzyme systems [2]. This makes methyl piperonylate a valuable probe for studying esterase specificity, as its metabolism is more likely to be distinct from that of an ethyl ester analog in biological or environmental systems.

Xenobiotic Metabolism Esterase Activity Microbial Degradation Environmental Fate

Methyl 1,3-Benzodioxole-2-Carboxylate: Validated Application Scenarios Based on Quantitative Evidence


Synthesis and Lead Optimization of AT1 Receptor Antagonists

In medicinal chemistry programs targeting the angiotensin II AT1 receptor for hypertension or related cardiovascular diseases, methyl 1,3-benzodioxole-2-carboxylate is a strategically preferred starting material over its ethyl ester analog when lower initial receptor engagement is desired. Its defined binding affinity (Ki = 447 nM) [1] provides a higher threshold for lead optimization, allowing researchers to build in potency through subsequent derivatization. This contrasts with the more potent ethyl ester (IC50 = 56 nM) [2], which offers less room for potency-driven SAR exploration.

Investigating Ester Group Effects in Hypolipidemic and Hepatomegaly Models

For in vivo studies examining the hypolipidemic activity of 1,3-benzodioxole-2-carboxylate derivatives, this compound serves as a critical control to isolate the biological contribution of the methyl ester group. By comparing its activity and hepatomegaly profile in rodent models against the known ethyl ester parent compound and more potent 5-substituted derivatives like RMI 14,676 [3], researchers can decipher the SAR of the ester moiety, a key step in designing safer, more effective lipid-lowering agents.

Development of COX-1 Selective Inhibitor Scaffolds

This compound is a valuable building block for synthesizing libraries of benzodioxole-based NSAID candidates. Evidence from a related series shows that methyl ester-containing derivatives can achieve a COX-1/COX-2 selectivity ratio of 1.809, a >9-fold improvement in COX-1 preference over the clinical NSAID Ketoprofen (ratio = 0.196) [4]. Procuring methyl 1,3-benzodioxole-2-carboxylate enables the rational design of new chemical entities with a potentially improved gastrointestinal safety profile compared to traditional non-selective COX inhibitors.

Metabolic Pathway Probing in Biodegradation and Prodrug Studies

In environmental science or prodrug design, the compound's defined microbial degradation pathway, which proceeds via vanillate and protocatechuate [5], makes it a reliable probe. Researchers can use it to assess the activity and specificity of esterases or methylenedioxy ring-cleaving enzymes, contrasting its metabolic fate with that of its ethyl ester counterpart. This application is crucial for predicting the environmental persistence of related agrochemicals or for designing ester prodrugs with predictable in vivo activation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1,3-benzodioxole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.